3-((4-(3-chlorophenyl)-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and heterocyclic rings, including a 1,2,4-triazole ring, a benzo[d]thiazol-2(3H)-one ring, and a pyrrolidine ring. These types of structures are often found in pharmacologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, X-ray crystallography, or computational chemistry methods .Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the chemical reactions this compound might undergo. Its reactivity would likely be influenced by the various functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its solubility, melting point, and stability, would likely be determined experimentally. Computational methods could also be used to predict some of these properties .Scientific Research Applications
- This compound has shown promise as an anticancer agent. A series of 24 derivatives based on its structure modification were synthesized, with some compounds selectively inhibiting the proliferation of colon cancer cells .
- The compound’s radical approach enables catalytic protodeboronation of alkyl boronic esters. When paired with a Matteson–CH2–homologation, it facilitates formal anti-Markovnikov alkene hydromethylation, a valuable transformation .
- Studies have investigated the absorption of herbicides by excised barley roots. The compound 3-(p-chlorophenyl)-1,1-dimethylurea (Monuron) shares structural similarities with our compound. Understanding its absorption mechanism sheds light on potential applications in agriculture .
Anticancer Properties
Hydromethylation Catalyst
Herbicide Absorption Mechanism
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[[4-(3-chlorophenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2S2/c23-15-6-5-7-16(12-15)28-19(13-27-17-8-1-2-9-18(17)32-22(27)30)24-25-21(28)31-14-20(29)26-10-3-4-11-26/h1-2,5-9,12H,3-4,10-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFITNJQPCLINW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN=C(N2C3=CC(=CC=C3)Cl)CN4C5=CC=CC=C5SC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-(3-chlorophenyl)-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one |
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